molecular formula C20H21FN4O3S2 B2896950 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine CAS No. 1171980-55-4

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine

Cat. No.: B2896950
CAS No.: 1171980-55-4
M. Wt: 448.53
InChI Key: RTHVSIDIGWOQGC-UHFFFAOYSA-N
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Description

The compound 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine is a complex organic molecule that features a pyrazole ring, a thiophene ring, and a piperazine ring

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential bioactivity . It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects . It may exhibit properties such as anti-inflammatory , antimicrobial , or anticancer activities, making it a promising lead compound for new medications.

Industry

In industry, the compound can be used in the development of specialty chemicals and advanced materials . Its unique properties may make it suitable for applications in electronics , coatings , and polymers .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the biological activity of many pyrazole derivatives, it could potentially exhibit interesting biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include sulfonyl chlorides , fluorobenzenes , and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like or .

    Reduction: Reduction reactions can be carried out using in the presence of a .

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction could produce hydrocarbons or amines .

Mechanism of Action

The mechanism of action of 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets . These targets could include enzymes , receptors , or ion channels . The compound may modulate the activity of these targets through binding interactions , leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone
  • (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone
  • (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone

Uniqueness

The uniqueness of 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(4-fluorophenyl)piperazine lies in its fluorine substitution on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity , biological activity , and physical properties . Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making this compound particularly interesting for various applications.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-14-13-15(2)25(22-14)20(26)19-18(7-12-29-19)30(27,28)24-10-8-23(9-11-24)17-5-3-16(21)4-6-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVSIDIGWOQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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